molecular formula C16H14N4O B606798 CPI-455

CPI-455

Número de catálogo: B606798
Peso molecular: 278.31 g/mol
Clave InChI: VGXRQCOVGLGFIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPI 455 es un inhibidor específico de la familia de enzimas lisina desmetilasa 5 (KDM5). Estas enzimas desempeñan un papel crucial en la regulación de la expresión génica mediante la desmetilación de los residuos de lisina en las proteínas histonas, particularmente la histona H3 en la lisina 4 (H3K4). CPI 455 ha demostrado tener potencial para reducir la supervivencia de las células cancerosas tolerantes a los fármacos al inhibir KDM5, lo que aumenta los niveles de trimetilación de H3K4 .

Mecanismo De Acción

CPI 455 ejerce sus efectos al inhibir específicamente la familia de enzimas KDM5. El compuesto se une al sitio activo de la enzima, evitando la desmetilación de H3K4. Esto lleva a un aumento en los niveles de trimetilación de H3K4, lo que se asocia con la transcripción génica activa. La inhibición de KDM5 por CPI 455 reduce la supervivencia de las células cancerosas tolerantes a los fármacos y previene la recaída terapéutica .

Análisis Bioquímico

Biochemical Properties

This compound is a pan-KDM5 inhibitor with biochemical IC50 values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . It shows substantially weaker potency toward KDM4C and KDM7B and no inhibition of KDM2B, KDM3B, or KDM6A . This compound mediates KDM5 inhibition, leading to an increase in global levels of H3K4 trimethylation (H3K4me3) in multiple cell lines . This compound interacts with the demethylase active site of KDM5 enzymes, altering the methylation status of histone H3 lysine 4 (H3K4), which is associated with transcriptional activation .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cell lines. It increases global H3K4 trimethylation levels, which is associated with transcriptional activation . In breast cancer cells, this compound treatment alone increased the expression of a small number of genes, whereas combined treatment with DNA-demethylating agents enhanced the expression of hundreds of genes . Additionally, this compound reduces the viability of luminal breast cancer cells and sensitizes them to other treatments . In acute promyelocytic leukemia (APL) cells, this compound treatment led to cell differentiation and retarded growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the demethylase active site of KDM5 enzymes, leading to the inhibition of their activity . This inhibition results in a dose-dependent increase in global H3K4 trimethylation levels in cells . The removal of this compound leads to a rapid reversal of H3K4me3 increases, indicating its direct role in modulating histone methylation . This compound also enhances the biological efficacy of DNA-demethylating agents by broadening existing H3K4me3 peaks and increasing promoter and gene body H3K4me3 occupancy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. In cisplatin-induced ototoxicity models, this compound treatment markedly declined KDM5A levels and elevated H3K4 trimethylation levels in cochlear hair cells . This compound effectively prevented the death of hair cells and spiral ganglion neurons in both in vitro and in vivo models . The compound’s effects on cellular function, such as reducing reactive oxygen species accumulation and improving mitochondrial membrane potential, were observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, dual blockade of B7-H4 and KDM5B with this compound at dosages of 50 mg/kg or 70 mg/kg elicited protective immunity . This compound treatment increased the levels of chemokines CXCL11, CXCL9, and CXCL10 following infection, with maximum levels observed 48 hours after infection . Higher dosages of this compound were associated with increased inflammation in treated mice .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone methylation. It specifically targets the demethylase active site of KDM5 enzymes, leading to an increase in global H3K4 trimethylation levels . This modulation of histone methylation affects gene expression and cellular processes, particularly in cancer cells . This compound’s selectivity for KDM5 over other histone demethylases ensures its targeted action in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its high affinity for KDM5 enzymes . This compound’s distribution within cells is crucial for its efficacy in modulating histone methylation and influencing gene expression .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with KDM5 enzymes to modulate histone methylation . The compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound’s role in regulating gene expression and cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de CPI 455 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación. El producto final se obtiene después de la purificación utilizando técnicas cromatográficas .

Métodos de producción industrial

La producción industrial de CPI 455 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se produce en forma de polvo y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

CPI 455 principalmente experimenta interacciones con el sitio activo de las enzimas KDM5. Forma un complejo con la enzima, inhibiendo su actividad. El compuesto no sufre reacciones significativas de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y condiciones comunes

La síntesis de CPI 455 implica el uso de reactivos como dimetilsulfóxido (DMSO), etanol y solución salina tamponada con fosfato (PBS). Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para asegurar la estabilidad del compuesto .

Productos principales formados

El producto principal formado a partir de la síntesis de CPI 455 es el propio compuesto, con alta pureza lograda mediante purificación cromatográfica. No se reportan subproductos significativos bajo las condiciones de reacción optimizadas .

Aplicaciones Científicas De Investigación

Inhibition of Cancer Cell Proliferation

One of the primary applications of CPI-455 is in the treatment of esophageal squamous cell carcinoma (ESCC). A study demonstrated that this compound effectively inhibited the proliferation of Eca-109 cells, a human ESCC cell line. The compound induced apoptosis through a mitochondrial signaling pathway characterized by:

  • Increased Reactive Oxygen Species (ROS) : Treatment with this compound led to elevated levels of ROS, triggering apoptotic pathways.
  • Upregulation of Pro-apoptotic Proteins : The expression of proteins such as P53, Bax, Caspase-9, and Caspase-3 was significantly increased, while KDM5C expression was downregulated.
  • Mitochondrial Dysfunction : Alterations in mitochondrial morphology were observed, including depolarization of the mitochondrial membrane potential and disorganization of cytoplasmic structures .

The study concluded that this compound selectively targets cancer cells while exhibiting lower toxicity to normal cells, making it a promising candidate for further development in cancer therapies .

Effect on Drug-Tolerant Cancer Cells

This compound has also shown efficacy against drug-tolerant populations within various cancer models. By elevating global levels of trimethylation at histone H3 lysine 4 (H3K4me3), this compound reduces the survival rates of drug-tolerant cells, indicating its potential to overcome resistance mechanisms in cancer therapy .

Induction of Astrocytogenesis

In addition to its oncological applications, this compound has been investigated for its role in neural stem cell differentiation. Research indicates that this compound promotes astrocytogenesis by inhibiting KDM5A. Key findings include:

  • Enhanced GFAP Expression : Treatment with this compound led to increased transcription of glial fibrillary acidic protein (GFAP), a marker for astrocytes.
  • Altered Epigenetic Regulation : The compound enhanced histone methylation at the GFAP promoter and reduced KDM5A recruitment to this region, facilitating astrocytic differentiation during neural stem cell development .

This suggests that this compound could be leveraged for therapeutic strategies aimed at neurodegenerative diseases or brain injuries by promoting astrocyte formation.

Comparative Data Table

Application AreaEffect ObservedMechanismReference
Cancer (Eca-109)Inhibition of cell proliferationIncreased ROS, upregulation of pro-apoptotic proteins
Drug ResistanceReduced survival in drug-tolerant cellsElevated H3K4 trimethylation
Neural DifferentiationInduction of astrocytogenesisInhibition of KDM5A, enhanced GFAP transcription

Case Study 1: Esophageal Squamous Cell Carcinoma

In a controlled study involving Eca-109 cells treated with various concentrations of this compound, significant inhibition of cell growth was observed at 15 μmol/L over 48 hours. The study highlighted that while this compound effectively induced apoptosis in cancer cells, it was less toxic to normal esophageal cells, indicating its selective action .

Case Study 2: Neural Stem Cells

Another investigation focused on the effects of this compound on neural stem cells revealed that treatment led to significant changes in cell fate towards astrocytic differentiation. This was evidenced by increased expression levels of GFAP and alterations in histone methylation patterns at critical regulatory regions .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de CPI 455

CPI 455 es único en su alta especificidad para la familia KDM5, particularmente KDM5A, KDM5B y KDM5C. Tiene un valor de IC50 de aproximadamente 10 nanomolar para KDM5A, lo que lo convierte en un inhibidor altamente potente. Esta especificidad y potencia hacen de CPI 455 una herramienta valiosa para estudiar el papel de KDM5 en el cáncer y otras enfermedades .

Actividad Biológica

CPI-455 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family, particularly KDM5A and KDM5B. This compound has garnered significant interest in the field of epigenetics and cancer research due to its ability to modulate gene expression through histone methylation. This article delves into the biological activity of this compound, highlighting its effects on various cellular processes, mechanisms of action, and implications for therapeutic applications.

This compound exerts its biological effects primarily by inhibiting the catalytic activity of KDM5A and KDM5B, enzymes that demethylate histone H3 at lysine 4 (H3K4). This inhibition leads to an accumulation of H3K4 trimethylation, a mark associated with active transcription, thereby influencing gene expression patterns.

Key Findings:

  • Astrocytogenesis Induction : In neural stem cells (NSCs), this compound promotes astrocytic differentiation by enhancing H3K4 trimethylation at the glial fibrillary acidic protein (GFAP) promoter. This effect is linked to increased expression of bone morphogenetic protein 2 (BMP2) and activation of signaling pathways such as STAT3 .
  • Immune Response Modulation : Inhibition of KDM5A and KDM5B by this compound does not significantly alter levels of endogenous retrovirus (ERV) transcripts in various cell lines, indicating that its effects on immune signaling may be independent of these transcripts. However, it does enhance immune signaling in cells lacking these demethylases .

Neural Stem Cells

This compound has been shown to control NSC fate by promoting astrocytogenesis. The compound increases GFAP transcription and alters histone methylation dynamics, leading to enhanced astrocytic differentiation during NSC development .

Cochlear Hair Cells

In studies involving cochlear explants treated with cisplatin (CP), this compound demonstrated protective effects against CP-induced hair cell loss. The compound reduced apoptosis and mitochondrial reactive oxygen species (ROS) accumulation in hair cells, suggesting a neuroprotective role .

Cancer Cell Lines

This compound has been investigated for its potential in cancer treatment. In prostate cancer models, it alters splicing patterns and affects cell proliferation when combined with other treatments. The compound's ability to modulate alternative splicing suggests a broader impact on gene regulation beyond histone modification .

Case Studies

  • Astrocytogenesis in Neural Stem Cells :
    • Objective : Investigate the role of this compound in NSC differentiation.
    • Method : Treatment with this compound followed by analysis of GFAP expression and H3K4 trimethylation.
    • Outcome : Significant induction of astrocytic markers and enhanced H3K4me3 levels at the GFAP promoter .
  • Protection Against Cisplatin-Induced Damage :
    • Objective : Assess the protective effects of this compound on cochlear hair cells.
    • Method : Ex vivo cochlear explant cultures treated with CP and varying concentrations of this compound.
    • Outcome : Reduced hair cell apoptosis and maintained mitochondrial function following this compound treatment .

Data Summary

StudyModelKey Findings
Neural Stem CellsInduction of astrocytogenesis; increased GFAP transcription; enhanced H3K4 trimethylation.
Cochlear ExplantsProtection against cisplatin-induced hair cell loss; reduced apoptosis; improved mitochondrial function.
Prostate CancerAltered splicing; modulation of cell proliferation; synergistic effects with other treatments.

Propiedades

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXRQCOVGLGFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.